molecular formula C18H15ClN4O3S B2713875 1-[(3-chlorophenyl)methyl]-2-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,2-dihydropyridine-3-carboxamide CAS No. 1105225-89-5

1-[(3-chlorophenyl)methyl]-2-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2713875
CAS No.: 1105225-89-5
M. Wt: 402.85
InChI Key: AIZNWLHQRPTYJW-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-2-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzyl group, a dihydropyridine ring, and a thiophene moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-2-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the dihydropyridine ring, the introduction of the chlorobenzyl group, and the coupling with the thiophene moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-2-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorobenzyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl-containing compounds, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-2-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: The compound’s properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-2-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(thiophen-2-yl)hydrazinecarboxamide
  • 1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(furan-2-yl)hydrazinecarboxamide

Uniqueness

The uniqueness of 1-[(3-chlorophenyl)methyl]-2-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,2-dihydropyridine-3-carboxamide lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and potentially offers unique properties and applications.

Properties

IUPAC Name

1-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S/c19-13-5-1-4-12(10-13)11-23-8-2-6-14(17(23)25)16(24)21-22-18(26)20-15-7-3-9-27-15/h1-10H,11H2,(H,21,24)(H2,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZNWLHQRPTYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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